Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 168127-33-1
VCID: VC20907159
InChI: InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)11-25-16-9-3-13(4-10-16)17-12-26-19(22-17)21-15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3,(H,21,22)
SMILES: CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.9 g/mol

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester

CAS No.: 168127-33-1

Cat. No.: VC20907159

Molecular Formula: C19H17ClN2O3S

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester - 168127-33-1

Specification

CAS No. 168127-33-1
Molecular Formula C19H17ClN2O3S
Molecular Weight 388.9 g/mol
IUPAC Name ethyl 2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetate
Standard InChI InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)11-25-16-9-3-13(4-10-16)17-12-26-19(22-17)21-15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3,(H,21,22)
Standard InChI Key STENHTAPAWYURW-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl
Canonical SMILES CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl

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